2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE
Description
2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule characterized by a unique hybrid structure combining adamantane, fluorophenyl, and oxazole moieties. The 4-fluorophenyl substituent may modulate electronic and steric properties, influencing target binding affinity, while the 5-methyl-1,2-oxazole ring contributes to hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-13-6-19(27-30-13)25-22(29)20(26-21(28)17-2-4-18(24)5-3-17)23-10-14-7-15(11-23)9-16(8-14)12-23/h2-6,14-16,20H,7-12H2,1H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBNBYJJYJTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Adamantan-1-YL)-2-[(4-Fluorophenyl)Formamido]-N-(5-Methyl-1,2-Oxazol-3-YL)Acetamide is a synthetic organic molecule characterized by its unique structural features, including an adamantane moiety, a fluorophenyl group, and an oxazole ring. This paper explores its biological activity, highlighting relevant research findings, potential therapeutic applications, and mechanisms of action.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure contributes to its stability and potential interactions with biological targets due to the presence of electron-withdrawing fluorine and the rigid adamantane core.
Mechanisms of Biological Activity
Research indicates that compounds with adamantane derivatives often exhibit a range of biological activities, including:
- Antiviral Activity : Adamantane derivatives have been noted for their antiviral properties, particularly against influenza viruses. The mechanism typically involves interference with viral replication processes.
- Anticancer Properties : Recent studies have suggested that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is implicated in metabolic diseases. Inhibitors of this enzyme can potentially ameliorate conditions like obesity and diabetes by regulating cortisol levels .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-(Adamantan-1-YL)-2-[(4-Fluorophenyl)Formamido]-N-(5-Methyl-1,2-Oxazol-3-YL)Acetamide:
- Inhibition of 11β-HSD :
- Antiproliferative Effects :
- Antimicrobial Activity :
Comparative Analysis
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Adamantan-1-YL)-N-(4-Chlorophenyl)Formamido | Chlorine instead of Fluorine | Moderate antiviral activity |
| 2-(Adamantan-1-YL)-N-(4-Methylphenyl)Formamido | Methyl group substitution | Reduced enzyme inhibition |
| 2-(Adamantan-1-YL)-N-(5-Methylthiazol-3-YL)Acetamide | Thiazole ring instead of Oxazole | Enhanced anticancer effects |
This table illustrates how variations in substituents can significantly influence biological activities.
Comparison with Similar Compounds
Pharmacological Insights :
- The fluorophenyl group in the target compound may enhance anti-inflammatory activity compared to non-halogenated analogues, as fluorination often improves metabolic stability and target affinity .
- MGH-CP25’s triazole-sulfonyl group demonstrates superior electrophilic reactivity, suggesting divergent mechanisms of action (e.g., covalent binding vs. non-covalent interactions) .
Acetamide Derivatives with Heterocyclic Substituents
Benzothiazole- and triazole-based acetamides are widely studied for anti-inflammatory and anti-exudative properties:
Key Findings :
- Substitution at the phenyl ring (e.g., fluorine, chlorine, methoxy) correlates with enhanced anti-exudative activity, supporting the target compound’s fluorophenyl design .
Pharmacopeial Acetamide Standards
Pharmacopeial acetamides (e.g., USP reference standards) highlight structural trends in drug development:
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
